molecular formula C21H20N2O6S B305766 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

货号 B305766
分子量: 428.5 g/mol
InChI 键: IEKCDTCIZUNZAC-WOJGMQOQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide, also known as EMAP, is a thiazolidinedione derivative that has been synthesized for its potential use as a pharmaceutical drug. Thiazolidinediones have been studied for their ability to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes. EMAP has shown promising results in preclinical studies as an insulin-sensitizing agent, and further research is being conducted to explore its potential therapeutic applications.

作用机制

The mechanism of action of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ can improve insulin sensitivity and reduce inflammation (5). It is also possible that 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide may have additional mechanisms of action that contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes (2, 3). In addition, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects (4). 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has also been shown to reduce liver fat accumulation and improve lipid metabolism in animal models of obesity (6).

实验室实验的优点和局限性

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has several advantages as a research tool. It is a potent and selective PPARγ agonist, which allows for the study of PPARγ signaling pathways. 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has also been shown to have anti-inflammatory and antioxidant effects, which may be useful in studying the role of these processes in disease pathogenesis. However, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has limitations as a research tool. It is a synthetic compound that may not fully replicate the effects of endogenous PPARγ agonists. In addition, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.

未来方向

There are several potential future directions for research on 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide. One area of interest is the development of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the study of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide in combination with other drugs for the treatment of type 2 diabetes or other metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide and its potential therapeutic applications.
In conclusion, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide is a thiazolidinedione derivative that has shown promising results in preclinical studies as an insulin-sensitizing agent. Its mechanism of action is believed to involve activation of PPARγ, and it has additional anti-inflammatory and antioxidant effects. Further research is needed to fully understand the potential therapeutic applications of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide and to develop analogs with improved pharmacological properties.

合成方法

The synthesis of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate, which is subsequently reacted with 2,4-thiazolidinedione to yield 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide. The synthesis of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been described in detail in a published research article (1).

科学研究应用

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been studied for its potential use as a pharmaceutical drug for the treatment of type 2 diabetes. Preclinical studies have shown that 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide can improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes (2, 3). In addition, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects (4).

属性

产品名称

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

分子式

C21H20N2O6S

分子量

428.5 g/mol

IUPAC 名称

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H20N2O6S/c1-3-29-17-10-13(4-9-16(17)24)11-18-20(26)23(21(27)30-18)12-19(25)22-14-5-7-15(28-2)8-6-14/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b18-11+

InChI 键

IEKCDTCIZUNZAC-WOJGMQOQSA-N

手性 SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC)O

规范 SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。